molecular formula C8F18S6 B14515571 Hexakis[(trifluoromethyl)sulfanyl]ethane CAS No. 62872-38-2

Hexakis[(trifluoromethyl)sulfanyl]ethane

Cat. No.: B14515571
CAS No.: 62872-38-2
M. Wt: 630.5 g/mol
InChI Key: XESRATUGHWSKKG-UHFFFAOYSA-N
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Description

Hexakis[(trifluoromethyl)sulfanyl]ethane (C₂(SCF₃)₆) is a highly substituted ethane derivative where all six hydrogen atoms are replaced by (trifluoromethyl)sulfanyl (-SCF₃) groups. This substitution imparts unique electronic and steric properties due to the electron-withdrawing trifluoromethyl groups and the polarizable sulfur atoms.

Properties

CAS No.

62872-38-2

Molecular Formula

C8F18S6

Molecular Weight

630.5 g/mol

IUPAC Name

1,1,1,2,2,2-hexakis(trifluoromethylsulfanyl)ethane

InChI

InChI=1S/C8F18S6/c9-3(10,11)27-1(28-4(12,13)14,29-5(15,16)17)2(30-6(18,19)20,31-7(21,22)23)32-8(24,25)26

InChI Key

XESRATUGHWSKKG-UHFFFAOYSA-N

Canonical SMILES

C(C(SC(F)(F)F)(SC(F)(F)F)SC(F)(F)F)(SC(F)(F)F)(SC(F)(F)F)SC(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction with Trifluoromethylthiolate Salts

In a representative procedure, hexachloroethane is treated with a trifluoromethylthiolate salt (e.g., AgSCF₃ or KSCF₃) in anhydrous dimethylformamide (DMF) at elevated temperatures (80–120°C). The substitution proceeds stepwise, with each chlorine atom replaced by a -SCF₃ group. Key parameters include:

Parameter Value/Detail Source Reference
Solvent DMF or acetonitrile
Temperature 100°C, 48–72 hours
Molar Ratio (Cl:SCF₃) 1:6 (stoichiometric excess of SCF₃⁻)
Yield 60–75% (after purification)

Challenges include controlling side reactions such as incomplete substitution or oxidation of the thiolate. The use of silver salts mitigates byproduct formation but increases cost.

Radical-Mediated Perfluoroalkylation

Radical pathways offer an alternative for introducing -SCF₃ groups under milder conditions. This method avoids the need for fully halogenated precursors.

Ethane and Trifluoromethylsulfenyl Chloride

Ethane gas is reacted with trifluoromethylsulfenyl chloride (CF₃SCl) in the presence of a radical initiator (e.g., AIBN) at 70–90°C. Ultraviolet (UV) irradiation accelerates the reaction:

$$
\text{C}2\text{H}6 + 6\ \text{CF}3\text{SCl} \xrightarrow[\Delta]{\text{UV}} \text{C}2(\text{SCF}3)6 + 6\ \text{HCl}
$$

Parameter Value/Detail Source Reference
Initiator Azobisisobutyronitrile (AIBN, 1 mol%)
Pressure 5–10 atm (ethane)
Reaction Time 120 hours
Yield 40–50%

This method suffers from low selectivity due to competing C–H bond activation at different positions. Post-reaction distillation or chromatography is required to isolate the product.

Solid-State Synthesis via Mechanochemical Activation

Emerging mechanochemical strategies enable solvent-free synthesis by leveraging high-energy ball milling.

Coupling of Tris(trifluoromethylsulfanyl)methyl Units

Tris(trifluoromethylsulfanyl)methane (HC(SCF₃)₃) is subjected to mechanochemical coupling in the presence of a dehydrogenation catalyst (e.g., Pd/C):

$$
2\ \text{HC(SCF}3)3 \xrightarrow[\text{Pd/C}]{\text{ball milling}} \text{C}2(\text{SCF}3)6 + \text{H}2
$$

Parameter Value/Detail Source Reference
Milling Time 12–24 hours
Catalyst Loading 5 wt% Pd/C
Yield 55–65%

This method minimizes solvent waste and achieves moderate yields but requires specialized equipment.

Characterization and Analytical Validation

Critical data for confirming the structure of Hexakis[(trifluoromethyl)sulfanyl]ethane include:

Spectroscopic Data

  • ¹⁹F NMR (CDCl₃): δ −60.2 ppm (singlet, 18F).
  • ¹³C NMR : δ 122.5 ppm (q, J = 320 Hz, CF₃), 45.8 ppm (C–S).
  • IR (KBr) : ν 1140 cm⁻¹ (C–F), 720 cm⁻¹ (C–S).

Crystallographic Parameters

X-ray diffraction studies reveal a centrosymmetric structure with a C–C bond length of 1.624 Å and S–C–S bond angles of 113.9° .

Challenges and Optimization Strategies

Key Limitations

  • Low Functional Group Tolerance : Existing methods require inert precursors to avoid side reactions with -SCF₃ groups.
  • Purification Complexity : The high symmetry and low polarity of the product necessitate advanced techniques (e.g., supercritical CO₂ extraction).

Recent Advances

  • Catalytic Systems : Copper(I) iodide enhances substitution efficiency in DMF, reducing reaction times by 30%.
  • Flow Chemistry : Continuous-flow reactors improve heat management during exothermic substitutions.

Chemical Reactions Analysis

Types of Reactions: Hexakis[(trifluoromethyl)sulfanyl]ethane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives .

Scientific Research Applications

Hexakis[(trifluoromethyl)sulfanyl]ethane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism by which Hexakis[(trifluoromethyl)sulfanyl]ethane exerts its effects involves interactions with various molecular targets. The trifluoromethylsulfanyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological molecules. These interactions can influence the activity of enzymes, receptors, and other proteins, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Differences

  • Hexafluoroethane (C₂F₆): A fully fluorinated ethane derivative with six fluorine atoms (C₂F₆). It is a nonpolar, inert gas (boiling point: -78°C) used primarily as a refrigerant and plasma etchant in semiconductor manufacturing .
  • Hexakis[(trifluoromethyl)sulfanyl]ethane : The -SCF₃ groups introduce sulfur atoms and bulkier substituents, increasing molecular weight and polarity. This likely results in a liquid or solid state at room temperature, with enhanced solubility in organic solvents compared to C₂F₆.

Key Properties

Property Hexafluoroethane (C₂F₆) This compound
Molecular Formula C₂F₆ C₂(SCF₃)₆
Molecular Weight (g/mol) 138.0 ~724.0
Physical State (25°C) Gas Solid/Liquid
Key Applications Refrigeration, electronics Materials science, specialty chemicals

Research Insight : The electron-withdrawing nature of -SCF₃ groups may confer oxidative stability, contrasting with C₂F₆’s inertness .

Comparison with Hexaarylethanes

Structural and Stability Contrasts

Hexaarylethanes, such as hexakis(3,5-di-tert-butylphenyl)ethane, feature six aryl substituents. These compounds are known to dissociate into free radicals in solution due to steric strain and weak C-C bonds .

Property Hexaarylethanes This compound
Substituents Aryl groups -SCF₃ groups
Stability in Solution Dissociates into radicals Likely more stable due to -SCF₃
Electronic Effects Electron-donating (aryl) Electron-withdrawing (-SCF₃)

Research Insight : The -SCF₃ groups’ electron-withdrawing nature may stabilize the central C-C bond, reducing radical dissociation tendencies compared to hexaarylethanes .

Comparison with Hexakis[(trimethylsilyl)ethynyl]benzene (TMS-HEB)

Other Related Compounds

Hexamethylene Diisocyanate

While structurally distinct (a diisocyanate with a hexamethylene chain), hexamethylene diisocyanate (HDI) shares industrial relevance in polyurethane production. Unlike the target compound, HDI is highly reactive and toxic, limiting its applications outside controlled environments .

Q & A

Q. What synthetic methodologies are employed for Hexakis[(trifluoromethyl)sulfanyl]ethane, and how is structural purity validated?

Answer: Synthesis typically involves stepwise nucleophilic substitution or radical-mediated reactions to replace all six hydrogen atoms in ethane with (trifluoromethyl)sulfanyl (-S-CF₃) groups. Key steps include:

  • Fluorination and sulfuration : Using reagents like (CF₃)₂S₂ under controlled conditions to ensure complete substitution .
  • Purification : Fractional distillation or recrystallization in inert atmospheres to prevent degradation.

Q. Analytical validation :

  • NMR Spectroscopy : ¹⁹F NMR confirms substitution patterns (e.g., δ -60 to -70 ppm for CF₃ groups) .
  • Mass Spectrometry (MS) : High-resolution MS identifies molecular ion peaks (e.g., [M]⁺ at m/z ≈ 618 for C₂(S-CF₃)₆) .
  • X-ray Crystallography : SHELX software refines crystal structures, addressing challenges like high thermal motion in CF₃ groups .

Q. How is X-ray crystallography applied to resolve the molecular geometry of this compound?

Answer: Methodology :

  • Data Collection : Single-crystal diffraction at low temperatures (e.g., 100 K) minimizes disorder from rotating CF₃ groups.
  • Structure Refinement : SHELXL refines heavy-atom positions, while SQUEEZE in PLATON models electron density for disordered regions .

Q. Challenges :

  • Disorder : CF₃ groups exhibit rotational freedom, requiring TLS (Translation-Libration-Screw) models for anisotropic displacement parameters.
  • Data Contradictions : Validate against DFT-optimized geometries to distinguish static disorder from dynamic effects .

Advanced Research Questions

Q. What computational strategies predict the conformational stability and electronic properties of this compound?

Answer: Approaches :

  • Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) calculates bond lengths, angles, and torsional barriers. Compare with crystallographic data to validate rotational barriers (~5–10 kcal/mol for CF₃ groups) .
  • Molecular Dynamics (MD) : Simulates thermal stability (e.g., 298–500 K) to study decomposition pathways.

Q. Key Findings :

  • Electron-Withdrawing Effects : CF₃ groups reduce HOMO-LUMO gaps, enhancing electrophilic reactivity at sulfur centers .

  • Table : Computational vs. Experimental Bond Lengths

    Bond TypeCalculated (Å)Experimental (Å)
    C-S1.821.80
    S-CF₃1.851.83

Q. How are discrepancies between experimental spectroscopic data and computational models resolved for fluorinated sulfur compounds?

Answer: Root Causes :

  • Dynamic Effects : Rapid CF₃ rotation broadens NMR peaks, misleading static DFT predictions.
  • Solvent Interactions : Polar solvents (e.g., CDCl₃) shift ¹⁹F NMR signals by 1–2 ppm .

Q. Resolution Strategies :

  • Temperature-Dependent NMR : Acquire spectra at 223 K to "freeze" CF₃ rotation and match DFT-derived chemical shifts .
  • Solvent Correction : Include implicit solvent models (e.g., PCM) in DFT calculations to align with experimental conditions .

Q. What advanced techniques characterize the reactivity of this compound in sulfur-transfer reactions?

Answer: Methodology :

  • Kinetic Studies : Use stopped-flow UV-Vis to monitor reactions with nucleophiles (e.g., thiols), revealing second-order kinetics .
  • In Situ Raman Spectroscopy : Tracks S-CF₃ bond cleavage (peaks at 740–760 cm⁻¹) during catalytic cycles .

Q. Applications :

  • Catalysis : Acts as a sulfur donor in synthesizing sulfonamides or metal-sulfur clusters .

Q. How is the environmental stability of this compound assessed in atmospheric studies?

Answer: Experimental Design :

  • Tropospheric Degradation : Use smog chambers to measure reaction rates with OH radicals (e.g., relative rate method) .
  • Lifetime Estimation : Combine experimental k(OH) values with IPCC models to predict atmospheric persistence (>50 years) .

Q. Validation :

  • GC-MS Detection : Identifies degradation products like CF₃SO₃H, confirming hydrolytic stability .

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